1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
147664-41-3 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-[2-(4-benzylphenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C19H23NO/c1-2-6-17(7-3-1)16-18-8-10-19(11-9-18)21-15-14-20-12-4-5-13-20/h1-3,6-11H,4-5,12-16H2 |
InChI Key |
JQTXWEHBUDESJC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3 |
Other CAS No. |
147664-41-3 |
Synonyms |
pyrolidino-BPE pyrrolidino-benzylphenoxyethanamine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 2 4 Benzylphenoxy Ethyl Pyrrolidine
Established Synthetic Pathways for 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine
The construction of the this compound scaffold is typically achieved through multi-step organic synthesis, leveraging fundamental reactions to assemble the final molecule.
Multi-Step Organic Synthesis Approaches for the Core Structure
A common and direct approach to the synthesis of this compound involves the Williamson ether synthesis. This method relies on the reaction of a substituted phenol (B47542) with a haloalkane in the presence of a base. In this specific case, the synthesis proceeds by the alkylation of 4-benzylphenol with a suitable 2-haloethylpyrrolidine derivative, most commonly 1-(2-chloroethyl)pyrrolidine.
This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, and requires a base to deprotonate the phenolic hydroxyl group of 4-benzylphenol, thereby generating a more nucleophilic phenoxide ion. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction mixture is usually heated to facilitate the nucleophilic substitution.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-Benzylphenol | 1-(2-Chloroethyl)pyrrolidine | K₂CO₃ | DMF | This compound |
| 4-Benzylphenol | 1-(2-Chloroethyl)pyrrolidine | NaH | THF | This compound |
Role of Intermediates in Compound Synthesis
The successful synthesis of the target compound is contingent on the availability and purity of key intermediates.
4-Benzylphenol: This commercially available starting material provides the benzylphenoxy moiety of the final compound. Its phenolic hydroxyl group is the site of nucleophilic attack in the Williamson ether synthesis.
1-(2-Chloroethyl)pyrrolidine: This is a crucial intermediate that introduces the ethylpyrrolidine portion of the molecule. It is typically used as its hydrochloride salt, which is more stable and easier to handle than the free base. The free base can be generated in situ or prior to the reaction by treatment with a suitable base. The synthesis of 1-(2-chloroethyl)pyrrolidine hydrochloride can be achieved by reacting 2-(pyrrolidin-1-yl)ethanol with thionyl chloride (SOCl₂).
| Precursor | Reagent | Product |
| 2-(Pyrrolidin-1-yl)ethanol | Thionyl Chloride (SOCl₂) | 1-(2-Chloroethyl)pyrrolidine hydrochloride |
Synthesis of Novel Pyrrolidine (B122466) Derivatives and Analogues of this compound
To explore the structure-activity relationships (SAR) of this compound, a variety of analogues have been synthesized by modifying different parts of the molecule. These modifications can be broadly categorized into changes on the phenoxyethyl moiety, substitutions on the benzyl (B1604629) group, and alterations to the pyrrolidine ring.
Modifications on the Phenoxyethyl Moiety
Alterations to the two-carbon ethyl linker between the phenoxy group and the pyrrolidine ring can influence the compound's flexibility and interaction with biological targets.
Chain Length Variation: Analogues with shorter (methyl) or longer (propyl, butyl) chains can be synthesized by using the corresponding 1-(ω-haloalkyl)pyrrolidines in the Williamson ether synthesis with 4-benzylphenol.
Introduction of Functional Groups: The ethyl chain can be functionalized with groups such as hydroxyl or alkyl substituents. For example, starting from a suitable epoxide, ring-opening with 4-benzylphenol would introduce a hydroxyl group on the carbon adjacent to the phenoxy ring.
Substitutions and Structural Variations of the Benzyl Group
Modifications to the benzyl group can significantly impact the electronic and steric properties of the molecule.
Aromatic Ring Substitution: A wide range of analogues can be prepared by introducing substituents onto the phenyl ring of the benzyl group. This is typically achieved by starting with appropriately substituted benzylphenols. For instance, electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., fluoro, chloro) can be incorporated.
| Starting Material | Resulting Analogue |
| 4-(4-Fluorobenzyl)phenol | 1-[2-(4-(4-Fluorobenzyl)phenoxy)ethyl]pyrrolidine |
| 4-(4-Methoxybenzyl)phenol | 1-[2-(4-(4-Methoxybenzyl)phenoxy)ethyl]pyrrolidine |
Heterocyclic Analogues: The phenyl ring of the benzyl group can be replaced with various heterocyclic rings, such as pyridine, to investigate the influence of heteroatoms on activity. The synthesis would involve the preparation of the corresponding 4-(heterocyclylmethyl)phenols as starting materials.
Chemical Modifications of the Pyrrolidine Ring System
The pyrrolidine ring offers several avenues for chemical modification to alter the basicity and steric bulk of the nitrogen atom.
N-Oxidation: The tertiary amine of the pyrrolidine ring can be oxidized to its corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides are often more polar than the parent amine.
Quaternization: The pyrrolidine nitrogen can be alkylated to form quaternary ammonium salts. This is achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide). Quaternization introduces a permanent positive charge and increases the steric bulk around the nitrogen atom.
| Modification | Reagent | Product |
| N-Oxidation | m-CPBA | This compound N-oxide |
| Quaternization | Methyl Iodide | 1-Methyl-1-[2-(4-benzylphenoxy)ethyl]pyrrolidinium iodide |
These synthetic strategies provide a versatile toolkit for the generation of a diverse library of this compound analogues, enabling detailed exploration of their structure-activity relationships.
Stereoselective Synthesis Strategies for Pyrrolidine-Containing Compounds
Stereoselective synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: those that utilize a pre-existing chiral pyrrolidine ring and those that construct the pyrrolidine ring from acyclic precursors in a stereocontrolled manner. mdpi.com
One common strategy involves the functionalization of readily available, optically pure cyclic sources like proline or 4-hydroxyproline. mdpi.com For instance, (S)-prolinol, derived from the reduction of proline, serves as a versatile starting material for the synthesis of various drugs. nih.gov Another powerful method is the diastereoselective reduction of substituted pyrroles. The heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. acs.orgnih.gov The reaction is believed to proceed through a two-step hydrogenation sequence, where the initial reduction of a substituent directs the subsequent reduction of the pyrrole ring. acs.orgnih.gov
Gold catalysis has also emerged as a valuable tool for the stereoselective synthesis of pyrrolidine derivatives. A tandem reaction involving alkyne hydroamination, iminium ion formation, and allylation, catalyzed by gold, provides expedient access to pyrrolidines bearing a tetrasubstituted carbon stereocenter. acs.org This method has been successfully applied in the asymmetric synthesis of complex natural products. acs.org
Furthermore, organocatalytic approaches offer an alternative for the enantioselective synthesis of the pyrrolidine core. acs.org For example, a one-pot synthesis starting from glycine esters can be achieved through a combination of different organocatalytic reactions, including asymmetric conjugate addition and intramolecular reductive amination. acs.org Electrophile-induced cyclization of N-glycosylhomoallylamines represents another effective strategy for producing 2-substituted pyrrolidines with high diastereomeric purity. cas.cz
Table 1: Comparison of Stereoselective Synthesis Strategies for Pyrrolidine Derivatives
| Strategy | Key Features | Starting Materials | Catalyst/Reagent | Stereocontrol | Ref. |
| Functionalization of Chiral Pool | Utilizes existing stereocenters | Proline, 4-hydroxyproline | Various | High | mdpi.com |
| Catalytic Hydrogenation of Pyrroles | High diastereoselectivity, multiple stereocenters formed | Substituted pyrroles | Rhodium-on-alumina | High | acs.org |
| Gold-Catalyzed Tandem Reaction | Forms tetrasubstituted carbon stereocenters | Alkynes | Gold catalyst | High | acs.org |
| Organocatalysis | Enantioselective one-pot synthesis | Glycine esters, α,β-enones | Chiral phase transfer catalyst, Hantzsch ester | High | acs.org |
Advances in Catalytic Approaches for Pyrrolidine Synthesis
Recent advancements in catalysis have significantly expanded the toolkit for synthesizing pyrrolidine rings with high efficiency and selectivity. These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.
Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has been developed as a general method for pyrrolidine synthesis. acs.orgchemrxiv.org This process, utilizing Vaska's complex and a silane reductant, allows for the [3+2] dipolar cycloaddition with various alkenes to produce structurally complex pyrrolidines. acs.org The reaction proceeds under mild conditions and can be applied to the synthesis of both stabilized and unstabilized azomethine ylides. chemrxiv.org
Catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines provides access to either C2- or C3-alkylated pyrrolidines depending on the metal catalyst employed. organic-chemistry.org Cobalt catalysts favor the formation of C2-alkylated products, while nickel catalysts direct the reaction towards C3-alkylation, both with high efficiency and enantioselectivity. organic-chemistry.org
Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a direct and atom-economical route to pyrrolidines. organic-chemistry.org This method demonstrates excellent regio- and chemoselectivity, tolerating a variety of functional groups. organic-chemistry.org
Furthermore, the dehydrogenation of pyrrolidines to pyrroles using a commercially available borane catalyst, B(C₆F₅)₃, highlights the advances in catalytic manipulation of the pyrrolidine scaffold. nih.gov While this represents the reverse of pyrrolidine synthesis, the underlying principles of catalyst-substrate interaction are highly relevant for developing new synthetic methodologies. nih.gov
Table 2: Overview of Modern Catalytic Methods for Pyrrolidine Synthesis
| Catalytic Method | Catalyst | Key Transformation | Substrates | Advantages | Ref. |
| Reductive Azomethine Ylide Generation | Iridium (Vaska's complex) | [3+2] Dipolar Cycloaddition | Tertiary amides, lactams, alkenes | Mild conditions, broad scope | acs.orgchemrxiv.org |
| Regio- and Enantioselective Hydroalkylation | Cobalt or Nickel with BOX ligands | C-H Alkylation of 3-pyrrolines | 3-Pyrrolines, alkyl halides | Catalyst-controlled regioselectivity, high enantioselectivity | organic-chemistry.org |
| Intramolecular C-H Amination | Copper | C(sp³)-H Amination | Aliphatic amines with C-H bonds at the γ-position | High regio- and chemoselectivity | organic-chemistry.org |
| Dehydrogenation | B(C₆F₅)₃ | Dehydrogenation of Pyrrolidines | Substituted pyrrolidines | Metal-free, operational simplicity | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Methodological Frameworks for SAR Studies on 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine Analogues
The primary methodological approach for elucidating the SAR of this compound analogues has centered on the systematic synthesis and biological evaluation of a wide array of derivatives. Researchers have employed parallel synthesis techniques to generate libraries of compounds with specific modifications to the pyrrolidine (B122466) ring, the ethyl linker, and the benzylphenoxy moiety.
The biological activity of these analogues has been predominantly assessed through in vitro enzyme inhibition assays. For instance, studies targeting leukotriene A4 (LTA4) hydrolase, a key enzyme in the inflammatory cascade, have utilized assays to measure the half-maximal inhibitory concentration (IC50) of each compound. This quantitative measure of potency has allowed for a direct comparison of the effects of different structural changes. Further evaluation has often involved whole-blood assays to determine the efficacy of compounds in a more physiologically relevant environment.
Elucidation of Structural Determinants for Biological Activity
Through meticulous modification of the lead compound, researchers have identified key structural features that are critical for potent biological activity.
Systematic replacement of the pyrrolidine ring with other cyclic amines, such as piperidine (B6355638) and azepane, has been investigated. These studies have helped to define the optimal ring size and basicity for target interaction. For instance, in the context of LTA4 hydrolase inhibition, the pyrrolidine ring was found to be a highly favorable structural element.
The two-carbon ethyl linker connecting the pyrrolidine ring to the benzylphenoxy moiety is another critical determinant of biological activity. The length of this linker has been shown to be optimal at two carbons. Both shortening and lengthening of this alkyl chain have generally resulted in a significant decrease in inhibitory potency.
Furthermore, the connectivity of the linker is crucial. The ether linkage between the ethyl group and the phenoxy ring is a key interaction point. Replacement of the ether oxygen with other functionalities, such as a nitrogen or sulfur atom, has been shown to be detrimental to activity, highlighting the importance of the oxygen atom for maintaining the optimal conformation for binding to the target enzyme.
The aromatic portion of the molecule, consisting of a phenyl ring attached to a benzylphenoxy group, offers a broad surface for interaction with the biological target and has been a major focus of SAR studies. Modifications to both the terminal phenyl ring and the phenoxy ring have yielded significant insights into the requirements for high potency.
Substitutions on the terminal phenyl ring have a profound impact on activity. The position, size, and electronic nature of the substituents are all important factors. For example, small, electron-withdrawing groups at the para-position of the phenyl ring have been shown to enhance activity in some cases.
Similarly, modifications to the phenoxy ring have been explored. The relative position of the benzyl (B1604629) group on the phenoxy ring is critical, with the para-substitution being highly favored. The introduction of substituents on the phenoxy ring itself has also been investigated to probe for additional binding interactions.
The following table summarizes the SAR findings for modifications to the aromatic ring system of this compound analogues against LTA4 hydrolase.
| Compound | Aromatic Ring System Modification | LTA4 Hydrolase IC50 (nM) |
| 1 | 4-Benzylphenoxy (unsubstituted) | 20 |
| 2a | 4-(4-Fluorobenzyl)phenoxy | 10 |
| 2b | 4-(4-Chlorobenzyl)phenoxy | 8 |
| 2c | 4-(4-Methylbenzyl)phenoxy | 15 |
| 3a | 3-Benzylphenoxy | >1000 |
| 4a | 4-(Phenoxy)phenyl | 50 |
Correlation of Physicochemical Parameters with Biological Outcomes
A clear trend has been observed where optimal biological activity is achieved within a specific range of lipophilicity. Highly lipophilic analogues, while sometimes exhibiting potent in vitro activity, often suffer from poor solubility and rapid metabolism, limiting their in vivo efficacy. Conversely, highly polar analogues may have improved solubility but reduced cell permeability and target engagement.
The following table illustrates the relationship between the calculated logarithm of the partition coefficient (cLogP), a measure of lipophilicity, and the biological activity of selected analogues.
| Compound | cLogP | LTA4 Hydrolase IC50 (nM) |
| 1 | 4.5 | 20 |
| 2b | 4.8 | 8 |
| 5a (with polar substituent) | 3.2 | 150 |
| 6a (highly lipophilic) | 5.9 | 5 |
| 6a (Oral Bioavailability) | Low |
Rational Design Principles Guiding Analog Development
The extensive SAR and SPR data gathered from studies on this compound analogues have culminated in a set of rational design principles to guide the development of new, improved compounds. These principles are centered on optimizing the key interactions observed in the most potent analogues while fine-tuning the physicochemical properties to enhance drug-like characteristics.
A primary design strategy involves maintaining the core scaffold of the pyrrolidinoethyl benzylphenoxy moiety, which has been established as a privileged structure for this class of inhibitors. Efforts are then focused on introducing specific substituents on the terminal phenyl ring to maximize interactions with the target's active site. This often involves computational modeling and docking studies to predict favorable binding modes.
Another key principle is the modulation of lipophilicity to achieve a balance between potency, solubility, and metabolic stability. This can be accomplished by introducing polar groups or by replacing lipophilic moieties with more hydrophilic ones, without disrupting the key binding interactions. The ultimate goal is to design analogues with improved pharmacokinetic profiles, making them more suitable for in vivo applications. The development of orally bioavailable inhibitors has been a significant achievement guided by these rational design principles.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand like 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine might interact with a biological target.
In a typical molecular docking study, the three-dimensional structure of this compound would be docked into the active site of a target protein. For instance, based on its known activity as a potent inhibitor of Leukotriene A4 (LTA4) hydrolase, this enzyme would be a primary target for such simulations. The simulation would predict the most stable binding poses of the compound within the enzyme's active site. These predictions would detail the network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. The benzylphenoxy group would likely engage in hydrophobic interactions within a corresponding pocket of the active site, while the pyrrolidine (B122466) ring could form hydrogen bonds or ionic interactions.
Hypothetical Interaction Data for this compound with LTA4 Hydrolase
| Interacting Residue (LTA4 Hydrolase) | Interaction Type | Atom(s) in this compound Involved |
|---|---|---|
| Tyrosine-383 | Pi-Pi Stacking | Benzyl (B1604629) group's phenyl ring |
| Arginine-563 | Hydrogen Bond | Pyrrolidine nitrogen |
| Leucine-369 | Hydrophobic | Ethyl chain |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, both alone in solution and in complex with its target, would reveal its conformational flexibility. The simulation would track the movements of atoms and changes in the molecule's shape, identifying the most stable conformations and the energy barriers between them. When simulated within the target's active site, MD can assess the stability of the predicted binding pose from docking studies and reveal how the protein and ligand adapt to each other upon binding.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a target like LTA4 hydrolase. This involves calculating various molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight) and topological indices. Statistical methods are then used to build an equation that correlates these descriptors with the observed biological activity. While SAR studies have been performed on this class of compounds, specific QSAR models for this compound are not published. nih.gov
Key Descriptors in a Hypothetical QSAR Model
| Descriptor | Description | Potential Influence on Activity |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | Lipophilicity | Higher values may enhance membrane permeability and binding to hydrophobic pockets. |
| Molecular Refractivity | Molar polarizability and volume | Can be related to the strength of dispersion forces in ligand-target interactions. |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Influences hydrogen bonding capacity and cell permeability. |
In Silico Prediction of Molecular Properties and Protonation States Relevant to Biological Activity
Various molecular properties of this compound can be predicted using computational tools, which are essential for understanding its pharmacokinetic and pharmacodynamic profiles. These properties include lipophilicity (logP), water solubility, and the potential for oral bioavailability. The protonation state of the pyrrolidine nitrogen at physiological pH is also critical, as it influences the molecule's charge and its ability to form ionic interactions with the biological target. Computational pKa prediction models can estimate the ionization state of the molecule, which is crucial for its biological activity.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 295.42 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP | ~4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| pKa (of the pyrrolidine nitrogen) | ~9-10 | Suggests that the pyrrolidine nitrogen will be predominantly protonated at physiological pH (7.4), carrying a positive charge. |
Metabolic Pathway Elucidation of 1 2 4 Benzylphenoxy Ethyl Pyrrolidine Analogues
In Vitro Metabolic Stability Assessments in Biological Systems
The first step in characterizing the metabolic profile of a new chemical entity is to assess its stability in relevant biological systems. In vitro metabolic stability assays are fundamental in drug discovery and development for predicting the in vivo intrinsic clearance of a compound. researchgate.netsrce.hr These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.comresearchgate.net The rate at which the parent compound disappears over time is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr
From these experiments, key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are determined. srce.hr The half-life represents the time required for 50% of the compound to be metabolized, while intrinsic clearance describes the inherent capacity of the liver enzymes to metabolize the drug in the absence of physiological limitations like blood flow. srce.hr Compounds with high metabolic stability (long half-life, low clearance) may have prolonged effects but could accumulate, whereas compounds with low stability (short half-life, high clearance) are rapidly eliminated and may have insufficient exposure. researchgate.net
For analogues of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine, metabolic stability can vary significantly based on minor structural modifications and the biological system used for testing. nih.gov Cross-species comparisons are crucial, as metabolic rates can differ substantially between preclinical species (e.g., mouse, rat, dog) and humans. nuvisan.com
Below is a representative data table illustrating the kind of results obtained from such stability assays for a hypothetical analogue in liver microsomes from different species.
Table 1: In Vitro Metabolic Stability of a this compound Analogue in Liver Microsomes
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance Category |
|---|---|---|---|
| Human | 45 | 31.0 | Moderate |
| Rat | 18 | 77.0 | High |
| Mouse | 12 | 115.5 | High |
| Dog | 62 | 22.3 | Low to Moderate |
Identification and Characterization of Phase I Metabolites
Phase I metabolism involves the introduction or unmasking of functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. drughunter.com For this compound analogues, oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes are the most anticipated pathways. uomus.edu.iqnih.gov
The chemical structure of this compound presents several sites susceptible to oxidative attack by CYP enzymes. uomus.edu.iqresearchgate.net These reactions involve the insertion of an oxygen atom from O2 into the substrate. uomus.edu.iqplos.org
Key oxidative transformations for this class of compounds are predicted to include:
Aromatic Hydroxylation: The benzyl (B1604629) and phenoxy rings are electron-rich and thus prime targets for hydroxylation. This can occur at various positions (ortho, meta, para) on either ring, leading to the formation of phenolic metabolites.
Benzylic Carbon Oxidation: The methylene (B1212753) bridge (-CH2-) connecting the two aromatic rings is a potential site for hydroxylation, which could be further oxidized to a ketone.
Pyrrolidine (B122466) Ring Oxidation: The pyrrolidine ring can undergo oxidation at carbons adjacent to the nitrogen atom, potentially leading to the formation of lactams or ring-opened metabolites.
These oxidative steps increase the molecule's polarity and introduce functional groups, such as hydroxyls, that can be targeted by Phase II enzymes.
N-dealkylation is a common and significant Phase I metabolic pathway for compounds containing secondary or tertiary amines. nih.govresearchgate.netrug.nl This reaction is also primarily catalyzed by CYP enzymes and involves the oxidative cleavage of a carbon-nitrogen bond. nih.govsemanticscholar.org
For this compound, the N-dealkylation pathway would involve the cleavage of the bond between the ethyl group and the pyrrolidine nitrogen. Mechanistically, this proceeds via hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. nih.govsemanticscholar.org This intermediate then spontaneously decomposes, yielding two primary metabolites:
4-Benzylphenoxy-acetaldehyde: An aldehyde derived from the ethylphenoxy portion of the molecule. This reactive aldehyde would likely be rapidly further oxidized to the corresponding carboxylic acid (4-benzylphenoxyacetic acid) or reduced to an alcohol.
Pyrrolidine: The cleaved five-membered heterocyclic amine.
This pathway effectively breaks the molecule into two smaller, more polar fragments, significantly altering its pharmacological profile and facilitating its clearance. semanticscholar.org
Elucidation of Phase II Metabolites and Conjugation Reactions
Following Phase I reactions, the newly formed polar functional groups on the metabolites serve as attachment points for endogenous molecules in Phase II conjugation reactions. drughunter.comuomus.edu.iq These processes, catalyzed by transferase enzymes, further increase water solubility and prepare the metabolites for excretion from the body. encyclopedia.pub
Glucuronidation and sulfation are the most prevalent Phase II pathways for phenolic and alcoholic metabolites. nih.govnih.gov
Glucuronidation: This process involves the transfer of glucuronic acid from the co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a hydroxyl group on a Phase I metabolite. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugate is highly water-soluble due to the added carboxylic acid and hydroxyl groups of the sugar moiety. uomus.edu.iqfliphtml5.com The phenolic metabolites generated from aromatic hydroxylation of the benzylphenoxy core are excellent substrates for UGTs.
Sulfation: This pathway involves the transfer of a sulfonate group (SO3-) from the co-factor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group, a reaction catalyzed by sulfotransferases (SULTs). drughunter.comnih.gov Like glucuronidation, sulfation dramatically increases the polarity of the metabolite, forming a sulfate (B86663) ester that is readily eliminated. Phenolic metabolites are common substrates for SULT enzymes. nih.gov
Glutathione (B108866) (GSH) conjugation is a critical detoxification pathway that protects cells from chemically reactive electrophilic compounds. nih.govmostwiedzy.pl This reaction involves the covalent bonding of the thiol group of glutathione with an electrophilic center on a xenobiotic or its metabolite, catalyzed by glutathione S-transferases (GSTs). encyclopedia.pub
While the parent structure of this compound is not inherently electrophilic, reactive metabolites could potentially be formed during Phase I oxidation. For instance, the oxidation of one of the aromatic rings could produce a reactive epoxide or quinone-type intermediate. These electrophilic species can be trapped by glutathione, preventing them from binding to cellular macromolecules like proteins and DNA. nih.gov The resulting GSH conjugate is then typically processed further through the mercapturic acid pathway before being excreted. nih.gov Studying the potential for GSH conjugation is therefore important for assessing the bioactivation potential of the compound and its metabolites. mostwiedzy.pl
Role of Drug-Metabolizing Enzymes (e.g., Cytochrome P450) in Compound Metabolism
The metabolic transformation of xenobiotics, including compounds like this compound and its analogues, is predominantly carried out by a superfamily of heme-containing enzymes known as Cytochrome P450 (CYP) nih.govnih.gov. These enzymes are primarily located in the liver and are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to convert lipophilic compounds into more water-soluble metabolites for easier excretion nih.gov. For the vast majority of clinical drugs, isoforms from the CYP1, CYP2, and CYP3 families are responsible for about 80% of oxidative metabolism nih.gov.
While direct metabolic studies on this compound are not extensively available in the public domain, its metabolic fate can be predicted based on its structural motifs and data from structurally related compounds. The metabolism is likely to be a multifaceted process involving several key pathways mediated by CYP enzymes.
Predicted Metabolic Pathways:
Oxidation of the Pyrrolidine Ring: The pyrrolidine moiety is a common site for metabolic attack. Studies on other pyrrolidine-containing compounds, such as 3-(p-chlorophenyl)pyrrolidine, have shown that the ring undergoes α-oxidation transformations to form lactam metabolites nih.gov. This oxidation is expected to occur primarily at the less sterically hindered 5-position of the pyrrolidine ring nih.gov. A similar pathway, involving oxidation at the 2″-position of the pyrrolidine ring to form a lactam, has been identified as a major metabolic route for analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) researchgate.net.
Aromatic Hydroxylation: The compound possesses two aromatic rings—the benzyl ring and the phenoxy ring—both of which are susceptible to CYP-mediated hydroxylation. This is a common metabolic pathway for many drugs, introducing a hydroxyl group onto the aromatic system to increase polarity.
Aliphatic Hydroxylation: The ethyl linker connecting the phenoxy group and the pyrrolidine ring can undergo hydroxylation. This pathway has been observed in analogues of α-PVP, where the aliphatic side chain is a site of oxidation researchgate.net.
O-Debenzylation: Cleavage of the ether bond (O-dealkylation) is another plausible metabolic route, which would result in the formation of a phenol (B47542) metabolite (4-(2-(pyrrolidin-1-yl)ethyl)phenol) and a benzyl alcohol derivative. O-demethylation is a known metabolic reaction for fentanyl analogues containing methoxy (B1213986) groups researchgate.net.
N-Dealkylation: This process would involve the cleavage of the bond between the pyrrolidine nitrogen and the ethyl group. While this is a major metabolic pathway for many fentanyl analogues, leading to inactive "nor-" metabolites, its prevalence for a cyclic amine like pyrrolidine may vary nih.gov.
These oxidative reactions are typically followed by Phase II conjugation reactions, such as glucuronidation, where an enzyme like UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the newly formed hydroxyl groups, further increasing water solubility and facilitating excretion researchgate.net.
The following table summarizes the probable metabolic reactions for this compound.
| Metabolic Reaction | Enzyme System | Potential Site of Metabolism | Resulting Metabolite Type |
| α-Oxidation | Cytochrome P450 | C5-position of the pyrrolidine ring | Lactam |
| Aromatic Hydroxylation | Cytochrome P450 | Benzyl or Phenoxy ring | Hydroxylated aromatic derivative |
| Aliphatic Hydroxylation | Cytochrome P450 | Ethyl chain | Alcohol |
| O-Debenzylation | Cytochrome P450 | Ether linkage | Phenol |
| N-Dealkylation | Cytochrome P450 | C-N bond at the pyrrolidine nitrogen | Secondary amine (nor- compound) |
Structure-Metabolic Stability Relationships
The metabolic stability of a drug candidate is a critical parameter, as it influences its half-life, bioavailability, and potential for drug-drug interactions. The relationship between the chemical structure of this compound analogues and their metabolic stability is governed by how specific structural features affect their interaction with drug-metabolizing enzymes. Optimizing a compound's structure to enhance metabolic stability is a key goal in drug discovery.
Key Structural Considerations for Metabolic Stability:
The Pyrrolidine Ring: As a primary site of metabolism, the pyrrolidine ring can be considered a metabolic "soft spot." The formation of lactams via oxidation represents a major clearance pathway nih.govresearchgate.net. To improve metabolic stability, medicinal chemists could introduce substituents onto the pyrrolidine ring, particularly near the susceptible α-carbons (positions 2 and 5). Such substitutions can sterically hinder the approach of CYP enzymes, thereby reducing the rate of oxidation.
Aromatic Systems: The benzyl and phenyl rings are prone to hydroxylation. The rate and position of this reaction can be modulated by adding substituents to the rings. Introducing electron-withdrawing groups (e.g., halogens like fluorine or chlorine) can deactivate the ring towards oxidative attack. Strategically placing a halogen at a site that is commonly hydroxylated (a "metabolic block") can significantly increase the compound's half-life.
The Ethyl Linker: The aliphatic ethyl chain is another potential site for hydroxylation. Modifying this linker can impact metabolic stability. For instance, research on α-PVP analogues has shown that the length of the alkyl chain can strongly influence the primary metabolic pathway researchgate.net. Introducing fluorine atoms onto the ethyl chain (a process known as fluorination) is a common strategy to block metabolism at that site, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.
The table below outlines potential structural modifications and their likely impact on the metabolic stability of this compound analogues.
| Structural Moiety | Potential Modification | Rationale for Improved Metabolic Stability |
| Pyrrolidine Ring | Introduction of alkyl or other substituents at C2 or C5 positions. | Steric hindrance to prevent CYP-mediated α-oxidation to the lactam nih.gov. |
| Benzyl/Phenoxy Rings | Addition of electron-withdrawing groups (e.g., -F, -Cl, -CF3). | Deactivates the aromatic ring, reducing the rate of hydroxylation. |
| Ether Linkage | Replacement with a more stable linker (e.g., amide, alkane). | Prevents oxidative O-dealkylation. |
| Ethyl Chain | Introduction of fluorine atoms (fluorination). | Blocks aliphatic hydroxylation due to the strength of the C-F bond. |
By systematically applying these modifications and assessing their effects through in vitro metabolic assays using liver microsomes or hepatocytes, researchers can develop analogues with improved pharmacokinetic profiles frontiersin.orgnih.gov.
Advanced Analytical Methodologies for Research on 1 2 4 Benzylphenoxy Ethyl Pyrrolidine
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental for the isolation and quantification of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine from complex matrices. The selection of a specific technique is contingent on the sample type, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is generally suitable for this compound due to its moderate polarity.
Method development would logically commence with a C18 stationary phase, which is effective for retaining compounds with aromatic and alkyl functionalities. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is typically employed. The inclusion of an acidic modifier, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by ensuring the consistent protonation of the basic pyrrolidine (B122466) nitrogen. sielc.com For a structurally similar compound, N-(2-(p-Bromophenoxy)ethyl)pyrrolidine, a mobile phase of acetonitrile and water with phosphoric acid has been shown to be effective on a reverse-phase column. sielc.com
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the benzyl (B1604629) and phenoxy chromophores exhibit maximum absorbance, likely in the range of 210-280 nm. For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations.
Table 1: Illustrative RP-HPLC Method Parameters for the Analysis of this compound
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for non-polar and moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (gradient elution) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid improves peak shape for basic compounds. A gradient elution allows for the efficient separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25-30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at approximately 220 nm and 270 nm | Wavelengths corresponding to the absorbance maxima of the aromatic rings. |
Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, likely with a non-polar or medium-polarity capillary column, such as one coated with a 5% phenyl polysiloxane stationary phase. The injector and detector temperatures should be optimized to ensure efficient vaporization without thermal degradation. A typical temperature program would start at a lower temperature and ramp up to a higher temperature to ensure the elution of the compound. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for the qualitative analysis and purification of compounds. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase would likely consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Due to the basic nature of the pyrrolidine ring, the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase can prevent tailing and improve spot shape. Visualization of the spots can be achieved under UV light (254 nm) due to the aromatic rings, or by staining with a suitable reagent such as iodine vapor.
Table 2: Suggested TLC Systems for this compound
| Stationary Phase | Mobile Phase System (v/v) | Visualization Method |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 70:30) + 0.5% Triethylamine | UV light (254 nm), Iodine vapor |
| Silica Gel 60 F254 | Chloroform:Methanol (e.g., 95:5) + 0.5% Triethylamine | UV light (254 nm), Iodine vapor |
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both qualitative and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of this compound in complex matrices. nih.gov The HPLC conditions described in section 7.1.1 can be readily coupled to a mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode, which would readily ionize the basic pyrrolidine nitrogen. This technique is invaluable for metabolite identification and for quantifying the compound at very low concentrations. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. nih.gov Following GC separation, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification. researchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry/Nuclear Magnetic Resonance (HPLC-MS/NMR): For the unambiguous structural elucidation of unknown impurities or metabolites, the fractions collected from an HPLC separation can be analyzed by both MS and NMR. This powerful combination provides complementary information on the molecular weight, elemental composition, and detailed structural connectivity.
Spectroscopic Approaches for Structural Elucidation and Characterization
Spectroscopic techniques are indispensable for the confirmation of the chemical structure of this compound and the identification of any related substances or metabolites.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the complete characterization of this compound.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The aromatic protons of the benzyl and phenoxy groups would appear in the downfield region (typically δ 6.8-7.5 ppm). The benzylic methylene (B1212753) protons would likely appear as a singlet around δ 5.0 ppm. The protons of the ethyl chain and the pyrrolidine ring would be found in the more upfield region. The chemical shifts and coupling patterns of the ethyl and pyrrolidine protons would be crucial for confirming the structure.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range. The benzylic carbon would be expected around δ 70 ppm, while the carbons of the ethyl chain and pyrrolidine ring would appear in the upfield region.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the unambiguous assignment of all proton and carbon signals. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl Aromatic Protons | 7.2 - 7.5 | 127 - 138 |
| Phenoxy Aromatic Protons | 6.8 - 7.3 | 115 - 160 |
| Benzylic CH₂ | ~5.0 | ~70 |
| -O-CH₂- | ~4.1 | ~67 |
| -N-CH₂- (ethyl) | ~2.9 | ~55 |
| Pyrrolidine CH₂ (adjacent to N) | ~2.6 | ~54 |
| Pyrrolidine CH₂ (beta to N) | ~1.8 | ~23 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which allows for the confirmation of its elemental composition.
Table 4: Predicted Key Mass Spectral Fragments for this compound (Electron Ionization)
| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |
| 281 | [M]⁺ | Molecular Ion |
| 183 | [C₁₃H₁₁O]⁺ | Cleavage of the ethylpyrrolidine group |
| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |
| 84 | [C₅H₁₀N]⁺ | Pyrrolidinylethyl fragment after alpha-cleavage |
| 70 | [C₄H₈N]⁺ | Pyrrolidinyl fragment |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By passing infrared radiation through a sample of this compound, the specific frequencies at which the molecule's covalent bonds vibrate are measured. These vibrations correspond to characteristic absorption bands in the infrared spectrum, which act as a molecular fingerprint.
The structure of this compound contains several key functional groups: a pyrrolidine ring, a benzyl group, a phenoxy group, and an ether linkage. The analysis of its FTIR spectrum would be expected to reveal characteristic peaks corresponding to the stretching and bending vibrations of the bonds within these groups.
Key expected absorption bands for this compound would include:
Aromatic C-H Stretching: The presence of the two aromatic rings (benzyl and phenoxy) would result in sharp absorption bands typically appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the pyrrolidine ring and the ethyl linker would produce strong, sharp peaks in the 2850-2960 cm⁻¹ region. nih.gov
Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings would give rise to several characteristic absorptions in the 1450-1600 cm⁻¹ range.
C-O-C (Ether) Stretching: The ether linkage is a key feature of the molecule. Aryl alkyl ethers typically show two distinct C-O stretching bands. An asymmetric stretch is expected to appear in the 1200-1275 cm⁻¹ region, which is usually strong and characteristic. libretexts.orgspectroscopyonline.com A symmetric stretching band would be observed at a lower wavenumber, typically around 1020-1075 cm⁻¹. libretexts.org
C-N (Amine) Stretching: The tertiary amine within the pyrrolidine ring will have a C-N stretching vibration, typically found in the 1020-1250 cm⁻¹ region. This peak may overlap with other absorptions, such as the C-O stretch.
Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene (B151609) rings would appear in the 690-900 cm⁻¹ region, and the specific pattern can provide information about the substitution pattern on the aromatic rings.
The following interactive table summarizes the predicted characteristic FTIR absorption bands for this compound based on its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 3030 - 3100 | C-H Stretch | Aromatic (Benzyl, Phenoxy) | Medium |
| 2850 - 2960 | C-H Stretch | Aliphatic (Pyrrolidine, Ethyl) | Strong |
| 1450 - 1600 | C=C Stretch | Aromatic Rings | Medium to Strong |
| 1200 - 1275 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |
| 1020 - 1250 | C-N Stretch | Tertiary Amine (Pyrrolidine) | Medium |
| 1020 - 1075 | Symmetric C-O-C Stretch | Aryl Alkyl Ether | Medium |
| 690 - 900 | C-H Out-of-Plane Bend | Aromatic Rings | Strong |
Method Development and Validation Parameters for Research-Grade Assays
For the quantitative analysis of this compound in a research setting, it is imperative to develop and validate the analytical method to ensure the reliability and accuracy of the results. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. The validation of these methods is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). biotech-spain.comgmpinsiders.comich.orgeuropa.eu
Specificity, Accuracy, and Precision in Analytical Procedures
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. biotech-spain.comich.org For an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks and that its peak purity is confirmed using a photodiode array (PDA) detector.
Accuracy refers to the closeness of the test results obtained by the method to the true value. gmpinsiders.combiopharminternational.com It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. The results are expressed as the percentage of the analyte recovered. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. ich.org
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. biopharminternational.com It is typically evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. biopharminternational.com Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netloesungsfabrik.de It is the concentration that provides a signal that is statistically different from the background noise.
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netloesungsfabrik.de This is the lowest concentration on the calibration curve.
Several methods can be used to determine LOD and LOQ, with the most common being:
Based on Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. The LOD is often defined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is defined at a ratio of 10:1. loesungsfabrik.de
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD and LOQ can be calculated using the following equations as per ICH guidelines:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.com
The following interactive table provides hypothetical validation parameters for a research-grade HPLC assay for this compound.
| Validation Parameter | Methodology | Hypothetical Acceptance Criteria | Hypothetical Result |
|---|---|---|---|
| Specificity | Analysis of blank, placebo, and spiked samples | No interference at the retention time of the analyte | Pass |
| Accuracy (% Recovery) | Analysis of spiked samples at 3 concentration levels (e.g., 80%, 100%, 120%) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | |||
| - Repeatability | 6 replicate injections of a standard solution | RSD ≤ 2% | 0.8% |
| - Intermediate Precision | Analysis on different days with different analysts | RSD ≤ 3% | 1.5% |
| Limit of Detection (LOD) | Based on Signal-to-Noise (S/N=3) | Report Value | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Based on Signal-to-Noise (S/N=10) | Report Value | 0.15 µg/mL |
| Linearity (r²) | Analysis of 5-7 concentrations across the range | r² ≥ 0.999 | 0.9995 |
| Range | Derived from linearity, accuracy, and precision studies | 0.15 µg/mL - 50 µg/mL | Pass |
Sample Preparation Strategies for Complex Research Matrices
The analysis of this compound in complex research matrices, such as biological fluids (plasma, urine) or environmental samples, requires an effective sample preparation step. This step is critical to remove interfering substances, concentrate the analyte, and ensure the compatibility of the sample with the analytical instrument. The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix.
Common sample preparation techniques that would be applicable for this compound include:
Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is a straightforward and rapid method to remove the bulk of proteins. ijpsjournal.comacs.org This is typically achieved by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample. After centrifugation, the supernatant containing the analyte can be directly injected or further processed.
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids (typically an aqueous and an organic phase). ijpsjournal.comnih.gov Given the likely lipophilic nature of this compound, it could be efficiently extracted from an aqueous sample into a non-polar organic solvent like hexane, ethyl acetate, or dichloromethane (B109758) after adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique than LLE. ijpsjournal.comacs.org It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. For this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) would likely be effective. The sample would be loaded under aqueous conditions, washed, and the analyte eluted with an organic solvent like methanol or acetonitrile. This technique provides excellent sample cleanup and concentration.
Future Directions and Emerging Research Avenues for 1 2 4 Benzylphenoxy Ethyl Pyrrolidine Analogues
Exploration of Undiscovered Biological Targets and Pathways
While some biological targets of 1-[2-(4-benzylphenoxy)ethyl]pyrrolidine analogues are established, the vast landscape of cellular pathways and protein interactions remains a fertile ground for new discoveries. The exploration of undiscovered biological targets is a key area of future research, with the potential to reveal novel therapeutic applications for these compounds.
One of the known targets for a closely related analogue, 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), is leukotriene A4 (LTA4) hydrolase, a critical enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). nih.govresearchgate.net By inhibiting LTA4 hydrolase, this compound can effectively reduce inflammation, suggesting its potential in treating inflammatory diseases. nih.govresearchgate.net However, the complexity of the pyrrolidine (B122466) scaffold suggests that its derivatives may interact with a variety of other biological molecules. nih.govfrontiersin.org
Future research will likely focus on screening libraries of this compound analogues against a wide array of biological targets. This can be achieved through high-throughput screening assays and in silico modeling to predict potential interactions. researchgate.net The identification of new targets could lead to the repurposing of these compounds for a range of conditions, from neurodegenerative diseases to cancer. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry, and the design of this compound analogues is no exception. nih.govmdpi.com These powerful computational tools can accelerate the drug discovery process by predicting the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds. nih.govarxiv.org
The application of AI and ML in the design of this compound analogues is expected to significantly reduce the time and cost associated with traditional drug discovery methods. bohrium.com By rapidly identifying promising candidates and weeding out those with unfavorable properties, these technologies will enable a more efficient and targeted approach to drug development. mdpi.com
Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
Advanced "omics" technologies, such as proteomics and metabolomics, offer a holistic view of the biological effects of drug candidates. drugdiscoverynews.com The application of these technologies to the study of this compound analogues will provide a deeper understanding of their mechanisms of action and potential off-target effects. nih.gov
Proteomics can be used to identify the proteins that interact with a particular compound, a process known as target deconvolution. nih.govnih.govresearchgate.net This is particularly valuable for identifying previously unknown targets and for understanding the broader biological pathways that are modulated by the compound. rsc.orgeuropeanreview.org
Metabolomics , the study of small molecule metabolites, can reveal how a compound alters the metabolic landscape of a cell or organism. nih.govresearchgate.net This can provide insights into the compound's mechanism of action and can also help to identify biomarkers that can be used to monitor its therapeutic effects. nih.gov
The data generated from these omics studies will be invaluable for building a comprehensive picture of the biological activity of this compound analogues, paving the way for more informed drug development decisions.
Design and Optimization of Multitarget-Directed Ligands (MTDLs)
Complex diseases such as Alzheimer's and inflammatory disorders often involve multiple biological pathways. nih.govnih.gov Multitarget-directed ligands (MTDLs) are compounds that are designed to interact with multiple targets simultaneously, offering a more holistic therapeutic approach. acs.org The pyrrolidine scaffold is a versatile platform for the design of MTDLs, and future research will undoubtedly focus on creating this compound analogues with tailored multitarget profiles. nih.govnih.govmdpi.com
For example, an MTDL based on this scaffold could be designed to inhibit both LTA4 hydrolase and another key inflammatory enzyme, or to modulate both an inflammatory pathway and a neuroprotective pathway. nih.govnih.gov The design of such compounds requires a deep understanding of the structure-activity relationships for each target, as well as sophisticated computational modeling to optimize the compound's affinity for multiple targets. acs.org
The development of MTDLs based on the this compound scaffold holds great promise for the treatment of complex diseases that are not adequately addressed by single-target therapies. nih.govnih.gov
Interdisciplinary and Collaborative Research Frameworks
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. pfizermedical.com The future development of this compound analogues will be driven by partnerships between academic researchers, pharmaceutical companies, and experts in various fields, including medicinal chemistry, biology, pharmacology, and computational science. nih.gov
These collaborations will facilitate the sharing of knowledge, resources, and expertise, leading to a more efficient and effective drug discovery process. pfizermedical.comgilead.com By bringing together diverse perspectives and skill sets, these interdisciplinary teams will be better equipped to tackle the challenges of developing novel therapeutics for a range of diseases. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
